molecular formula C7H11IN2 B567803 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole CAS No. 1215295-86-5

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Cat. No. B567803
CAS RN: 1215295-86-5
M. Wt: 250.083
InChI Key: ZOUBXDOZFBNWCB-UHFFFAOYSA-N
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Description

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1215295-86-5 . It has a linear formula of C7 H11 I N2 . The compound is stored at room temperature and is in liquid form . It is used as a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many scientists around the globe . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . “4-Iodopyrazole” was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular weight of “4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 . The InChI key is ZOUBXDOZFBNWCB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole and its derivatives are known to exhibit a full spectrum of biological activities . “4-Iodopyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 .

Scientific Research Applications

Synthesis Techniques

The compound 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a versatile building block in the field of organic synthesis. It can be efficiently synthesized through iodination of pyrazole and its derivatives in a heterophase medium, showing yields of 80–97% for various substituted pyrazoles, including 1-isopropylpyrazole. This method employs a system of KI-KIO3 in the presence of H2SO4 additives, indicating the adaptability of this approach to a wide range of structurally varying pyrazoles (Lyalin & Petrosyan, 2013). Additionally, electrosynthesis offers an alternative pathway by iodinating corresponding precursors on a Pt-anode in aqueous solutions of KI, with efficiency depending on the donor-acceptor properties of substituents (Lyalin, Petrosyan, & Ugrak, 2010).

Medicinal Chemistry

In medicinal chemistry, the exploration of pyrazole derivatives, including those related to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, demonstrates significant potential. Novel pyrazole carbaldehyde derivatives were synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies revealed that certain pyrazole derivatives exhibit promising biological activities, potentially serving as COX-2 inhibitors or anti-inflammatory drugs, which underscores the utility of 4-iodo-1-isopropyl-3-methyl-1H-pyrazole derivatives in drug discovery processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science

The synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments highlights the application of 4-iodo-substituted pyrazoles in material science. These compounds, derived from 4,4′-diiodo derivatives of 1,1′-methylenebis(1H-pyrazole), have been used in polycondensation reactions to form oligomeric products with molecular weights exceeding 9000, indicating their potential as novel polymeric materials (Potapov, Khlebnikov, & Vasilevskii, 2006).

Crop Science and Oncology

In the research fields of CropScience and oncology, the pyrazole nucleus, including structures related to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, serves as a recurrent scaffold. The preparation of an array of 4- and 5-iodinated pyrazole derivatives has facilitated access to new chemical entities, showcasing the relevance of these compounds in developing therapeutic agents and agricultural chemicals (Guillou et al., 2011).

Safety and Hazards

“4-Iodopyrazole” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“4-Iodopyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential future directions in the synthesis of biologically active compounds.

properties

IUPAC Name

4-iodo-3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBXDOZFBNWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673669
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215295-86-5
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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